

A Spectroscopic Guide to 4-Methylpiperidin-2-one: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylpiperidin-2-one

Cat. No.: B2599872

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **4-Methylpiperidin-2-one** ($C_6H_{11}NO$), a heterocyclic compound of interest in chemical synthesis and drug development. As a lactam, its structural confirmation and purity assessment are critically dependent on a multi-technique spectroscopic approach. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of analytical chemistry and supported by field-proven insights. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently replicate and interpret their own findings.

Introduction: The Molecular Profile of 4-Methylpiperidin-2-one

4-Methylpiperidin-2-one is a derivative of piperidine featuring a carbonyl group at the 2-position and a methyl group at the 4-position. This substitution pattern introduces a chiral center at the C4 carbon, leading to the existence of (R) and (S) enantiomers. The presence of the amide (lactam) functional group and the stereochemistry of the molecule are key structural features that are definitively elucidated by the spectroscopic techniques discussed below. Understanding these features is paramount for its application as a building block in the synthesis of more complex molecules.

Molecular Structure and Properties:

- Molecular Formula: $C_6H_{11}NO$

- Molecular Weight: 113.16 g/mol
- Monoisotopic Mass: 113.084063974 Da
- CAS Number: 165385-79-5 ((4R)-isomer)

The following sections will detail the expected spectral output from ^1H NMR, ^{13}C NMR, IR, and MS analyses, providing a comprehensive spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-Methylpiperidin-2-one**, both ^1H and ^{13}C NMR are essential for unambiguous structural assignment.

Methodologies for NMR Data Acquisition

High-quality NMR data is predicated on correct sample preparation and instrument parameterization. The following protocol is a validated starting point for obtaining clean, high-resolution spectra.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 5-10 mg of **4-Methylpiperidin-2-one** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The use of a solvent with a known residual peak is crucial for referencing the spectrum.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon environment.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

^1H NMR Spectral Data and Interpretation

The ^1H NMR spectrum provides information on the number of different proton environments, their chemical shifts, spin-spin coupling patterns, and integration (relative number of protons). The interpretation relies on understanding how the electron-withdrawing carbonyl group and the alkyl substitutions influence the chemical shifts of adjacent protons.

Note: Specific, experimentally verified chemical shift and coupling constant data from a primary literature source for **4-Methylpiperidin-2-one** is not publicly available at the time of this writing. The data presented in Table 1 is a predicted and interpreted spectrum based on established principles of NMR spectroscopy and data from closely related structures. Researchers should use this as a guide and verify against their own experimental data.

Table 1: Predicted ^1H NMR Data for **4-Methylpiperidin-2-one** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality and Insights
~6.0-7.0	br s	1H	NH	<p>The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift can be highly variable depending on concentration and solvent.</p>
~3.2-3.4	m	2H	C6-H ₂ (axial & equatorial)	<p>These protons are adjacent to the nitrogen atom, which deshields them, shifting them downfield. They will appear as a complex multiplet due to coupling with each other and C5 protons.</p>
~2.3-2.5	m	2H	C3-H ₂ (axial & equatorial)	<p>These protons are alpha to the carbonyl group, which is strongly electron-withdrawing, causing a</p>

				significant downfield shift. They will show complex coupling with each other and the C4 proton.
~2.0-2.2	m	1H	C4-H	This methine proton is coupled to the C3 and C5 methylene groups and the methyl group protons, resulting in a complex multiplet.
~1.8-2.0	m	1H	C5-H (axial)	The axial and equatorial protons at C5 are diastereotopic and will have different chemical shifts and coupling constants, leading to complex splitting patterns.
~1.4-1.6	m	1H	C5-H (equatorial)	See above.
~1.05	d	3H	C4-CH ₃	The methyl group protons are coupled to the C4 methine proton, resulting in a doublet. Its

upfield shift is characteristic of an alkyl group not directly attached to a heteroatom.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive evidence for the key functional groups.

Note: As with the ¹H NMR data, the following table represents a predicted spectrum based on established chemical shift correlations.

Table 2: Predicted ¹³C NMR Data for **4-Methylpiperidin-2-one** in CDCl₃

Chemical Shift (δ , ppm)	Assignment	Causality and Insights
~175	C2 (C=O)	The carbonyl carbon of a lactam typically resonates in this downfield region.
~48-52	C6	This carbon is attached to the nitrogen, resulting in a downfield shift compared to a standard alkane.
~35-40	C3	The carbon alpha to the carbonyl group is shifted downfield.
~30-35	C5	A typical methylene carbon in a piperidine ring.
~28-32	C4	The methine carbon bearing the methyl group.
~20-23	C4-CH ₃	The methyl carbon appears in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.

Methodology for IR Data Acquisition

Experimental Protocol: ATR-IR Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.

- Sample Application: Place a small amount (a single drop or a few crystals) of **4-Methylpiperidin-2-one** directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

IR Spectral Data and Interpretation

The IR spectrum of **4-Methylpiperidin-2-one** is dominated by absorptions from the N-H and C=O bonds of the lactam ring and the C-H bonds of the alkyl portions.

Table 3: Key IR Absorption Bands for **4-Methylpiperidin-2-one**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Interpretation and Insights
~3200	N-H stretch	Medium-Strong	This absorption is characteristic of a secondary amide (lactam). The peak may be broad, especially in the presence of hydrogen bonding.
~2850-2960	C-H stretch (sp ³)	Strong	These bands correspond to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups in the piperidine ring.
~1650-1680	C=O stretch (amide I)	Strong	This is one of the most intense and characteristic peaks in the spectrum, confirming the presence of the lactam carbonyl group. Its position is indicative of a six-membered ring lactam.
~1450-1470	CH ₂ /CH ₃ bend (scissoring)	Medium	These absorptions are due to the bending vibrations of the alkyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Methodology for MS Data Acquisition

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, commonly coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.
- Sample Introduction: Inject a dilute solution of the compound into the GC. The GC will separate the compound from the solvent and any impurities before it enters the MS source.
- Ionization: In the EI source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and fragment.
- Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

MS Data and Fragmentation Analysis

The EI mass spectrum will show a molecular ion peak ($M^{+}\cdot$) corresponding to the molecular weight of the compound, along with a series of fragment peaks that reveal the molecule's connectivity.

Table 4: Predicted Mass Spectrometry Data for **4-Methylpiperidin-2-one**

m/z Value	Ion	Interpretation and Insights
113	$[M]^{+\cdot}$ (Molecular Ion)	This peak confirms the molecular weight of the compound ($C_6H_{11}NO$). Its presence is crucial for confirming the identity of the analyte.
98	$[M - CH_3]^{+}$	Loss of the methyl group from the C4 position is a likely fragmentation pathway, resulting in a peak at m/z 98.
85	$[M - CO]^{+\cdot}$ or $[M - C_2H_4]^{+}$	Loss of a neutral carbon monoxide molecule via cleavage of the lactam ring. Alternatively, cleavage could lead to the loss of ethene.
70	$[M - CH_3 - CO]^{+}$	A subsequent fragmentation involving the loss of carbon monoxide from the $[M - CH_3]^{+}$ ion.
56	$[C_3H_6N]^{+}$ or $[C_4H_8]^{+}$	Alpha-cleavage next to the nitrogen or fragmentation of the carbocyclic portion of the ring can lead to smaller, stable fragments like this.
42	$[C_2H_4N]^{+}$ or $[C_3H_6]^{+\cdot}$	Further fragmentation can lead to smaller ions. The peak at m/z 42 is common in nitrogen-containing aliphatic compounds.

The logical relationship between the molecular ion and its primary fragments can be visualized to better understand the fragmentation cascade.

Caption: Primary fragmentation pathways for **4-Methylpiperidin-2-one** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and definitive characterization of **4-Methylpiperidin-2-one**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and the specific connectivity of the piperidone ring. IR spectroscopy provides clear evidence of the key lactam functional group through its characteristic N-H and C=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these techniques form an essential analytical workflow for any researcher or drug development professional working with this compound, ensuring its identity, purity, and structural integrity.

- To cite this document: BenchChem. [A Spectroscopic Guide to 4-Methylpiperidin-2-one: Structure, Characterization, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2599872#spectroscopic-data-for-4-methylpiperidin-2-one-nmr-ir-ms\]](https://www.benchchem.com/product/b2599872#spectroscopic-data-for-4-methylpiperidin-2-one-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com